molecular formula C15H18N4O3 B092348 H-His-Phe-OH CAS No. 16874-81-0

H-His-Phe-OH

Cat. No.: B092348
CAS No.: 16874-81-0
M. Wt: 302.33 g/mol
InChI Key: XMAUFHMAAVTODF-STQMWFEESA-N
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Description

H-His-Phe-OH is a dipeptide composed of the amino acids histidine and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-His-Phe-OH can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of histidylphenylalanine may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: H-His-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized to form different products.

    Reduction: Reduction reactions can target the peptide bond or specific functional groups within the dipeptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

H-His-Phe-OH has various applications in scientific research, including:

Comparison with Similar Compounds

  • Phenylalanylhistidine
  • Histidylserine
  • Glycylhistidine
  • Alanylhistidine

H-His-Phe-OH’s unique combination of histidine and phenylalanine imparts distinct properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAUFHMAAVTODF-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168606
Record name Histidylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16874-81-0
Record name Histidylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histidylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Histidylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028892
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Histidylphenylalanine interact with DNA, and what are the downstream effects?

A1: Histidylphenylalanine, often complexed with metal ions like Copper(II) [] or Zinc(II) [, ], can bind to DNA and induce hydrolytic cleavage. This interaction is facilitated by the peptide's ability to intercalate with DNA []. The metal ion plays a crucial role in the cleavage process, likely by activating water molecules and facilitating nucleophilic attack on the DNA backbone. The result is the breakage of DNA strands, which can have significant biological implications.

Q2: What is the structural characterization of Histidylphenylalanine, including its molecular formula, weight, and spectroscopic data?

A2: Histidylphenylalanine (C17H19N5O3) has a molecular weight of 341.36 g/mol. While its specific spectroscopic data is not provided in the research excerpts, techniques like 1H-NMR spectroscopy have been employed to understand its binding modes and geometry, especially in the context of metal complexes [, ]. Additionally, UV-visible spectroscopy has been utilized to study the DNA binding of its metal complexes [, ].

Q3: Can you elaborate on the catalytic properties and applications of Histidylphenylalanine, particularly its role in DNA cleavage?

A3: While Histidylphenylalanine itself might possess limited catalytic activity, its complexes with transition metals like copper [] and zinc [, ] exhibit significant DNA cleavage properties. The mechanism likely involves the metal ion within the complex acting as a Lewis acid, activating water molecules for nucleophilic attack on the DNA phosphodiester bonds. This leads to hydrolysis of the DNA backbone and subsequent strand breaks. This catalytic activity holds potential applications in areas like gene editing and anti-cancer therapies, although further research is needed to explore these avenues.

Q4: Has computational chemistry been used to study Histidylphenylalanine and its interactions?

A4: While the provided research excerpts do not explicitly mention computational studies on Histidylphenylalanine, such techniques could be valuable for understanding its interactions. For example, molecular docking simulations could provide insights into how Histidylphenylalanine complexes bind to DNA, while molecular dynamics simulations could shed light on the dynamic behavior of these complexes and their influence on DNA structure. Furthermore, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of Histidylphenylalanine derivatives and their DNA cleavage activity.

Q5: How does the type of diabetes (Type 1 vs. Type 2) influence the levels of Histidylphenylalanine and its relation to Chronic Kidney Disease (CKD) progression?

A5: Research indicates that individuals with Type 1 Diabetes (T1D) tend to exhibit higher plasma levels of Histidylphenylalanine compared to those with Type 2 Diabetes (T2D) []. Interestingly, elevated Histidylphenylalanine levels were also found to be associated with faster CKD progression, particularly in individuals with T1D []. While the precise mechanisms behind these observations remain unclear, this finding highlights the potential of Histidylphenylalanine as a biomarker for monitoring CKD progression, particularly in the context of T1D.

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